N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide
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Description
“N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide”, involves various techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives are confirmed by these spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide” is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . These techniques help in understanding the binding modes of these derivatives in the binding pocket of the aromatase enzyme, which is a possible target .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide” are complex and involve various steps . The reactions are carefully controlled to ensure the correct formation of the triazole ring and the associated functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide” are determined by its molecular structure. The compound is thermally stable . More specific properties like melting point, yield, and others can be determined through various analytical techniques .Future Directions
properties
IUPAC Name |
N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-3-4-14(19)16-11(2)12-5-7-13(8-6-12)18-10-9-15-17-18/h5-11H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIOHSDDCIZZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC=C(C=C1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide |
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